3-(Dimethylamino)propyl 2-(benzylamino)benzoate
CAS No.: 87453-76-7
Cat. No.: VC0141597
Molecular Formula: C19H24N2O2
Molecular Weight: 312.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87453-76-7 |
|---|---|
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 312.413 |
| IUPAC Name | 3-(dimethylamino)propyl 2-(benzylamino)benzoate |
| Standard InChI | InChI=1S/C19H24N2O2/c1-21(2)13-8-14-23-19(22)17-11-6-7-12-18(17)20-15-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3 |
| Standard InChI Key | OGWPAAZYZSFTFT-UHFFFAOYSA-N |
| SMILES | CN(C)CCCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Basic Chemical Properties
3-(Dimethylamino)propyl 2-(benzylamino)benzoate has the molecular formula C19H24N2O2, corresponding to a molecular weight of 312.413 g/mol . The compound contains a benzoate ester moiety with a benzylamine substituent at the 2-position, and a dimethylamino group at the terminus of a propyl chain. This structure confers specific chemical and physical properties that determine its behavior in both synthetic and analytical contexts.
Structural Characteristics and Identifiers
The structure of this compound features several key functional groups that contribute to its chemical behavior. The benzoate ester forms the core of the molecule, with the benzylamino group providing a secondary amino functionality. The dimethylamino group at the end of the propyl chain adds a tertiary amine feature that affects the compound's basicity and solubility profile.
Table 1: Chemical Identifiers of 3-(Dimethylamino)propyl 2-(benzylamino)benzoate
| Identifier | Value |
|---|---|
| CAS Number | 87453-76-7 |
| IUPAC Name | 3-(dimethylamino)propyl 2-(benzylamino)benzoate |
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 312.413 g/mol |
| Standard InChI | InChI=1S/C19H24N2O2/c1-21(2)13-8-14-23-19(22)17-11-6-7-12-18(17)20-15-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3 |
| Standard InChIKey | OGWPAAZYZSFTFT-UHFFFAOYSA-N |
| SMILES | CN(C)CCCOC(=O)C1=CC=CC=C1NCC2=CC=CC |
The chemical structure includes specific spatial arrangements that influence its interactions with biological targets and its behavior in pharmaceutical formulations. The benzylamino group at the ortho position relative to the carboxyl group creates a distinct electronic environment that affects the compound's reactivity .
Applications and Uses
Pharmaceutical Applications
Research Findings and Implications
Structure-Related Implications
The structural features of 3-(Dimethylamino)propyl 2-(benzylamino)benzoate, particularly its amino groups and ester linkage, make it susceptible to certain degradation pathways, including hydrolysis and oxidation. These potential degradation mechanisms contribute to its formation as an impurity during benzydamine hydrochloride synthesis and storage.
Related Compounds and Derivatives
Hydrochloride Salt Form
The hydrochloride salt of 3-(Dimethylamino)propyl 2-(benzylamino)benzoate is known as 3-DIMETHYLAMINOPROPYL 2-BENZYLAMINOBENZOATE HYDROCHLORIDE, or alternatively as Benzydamine EP Impurity A HCl . This salt form has different physical properties compared to the free base, including altered solubility and stability characteristics.
Table 2: Comparison of Free Base and Hydrochloride Salt Forms
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 87453-76-7 | 2196185-65-4 |
| Molecular Formula | C19H24N2O2 | C19H25ClN2O2 |
| Molecular Weight (g/mol) | 312.413 | 348.87 |
| Description | Impurity in benzydamine synthesis | Benzydamine EP Impurity A HCl |
The hydrochloride salt form is often preferred in analytical contexts due to its typically improved stability and solubility in polar solvents, which facilitates its use as a reference standard in pharmaceutical analysis .
Relationship to Benzydamine
Benzydamine hydrochloride, the pharmaceutical compound in which 3-(Dimethylamino)propyl 2-(benzylamino)benzoate appears as an impurity, is a well-established non-steroidal anti-inflammatory drug with local anesthetic and analgesic properties. Understanding the structural relationship between benzydamine and this impurity provides insights into potential synthetic pathways and degradation mechanisms.
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